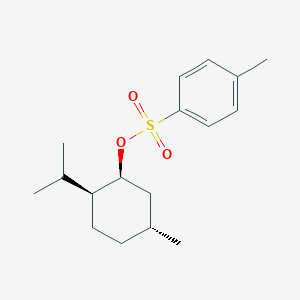
(+)-Neomenthyl Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Neomenthyl Tosylate is an organic compound derived from the reaction of (+)-neomenthol with p-toluenesulfonyl chloride. This compound is a tosylate ester, which is known for its excellent leaving group properties in various chemical reactions. Tosylates are commonly used in organic synthesis to convert alcohols into better leaving groups, facilitating nucleophilic substitution and elimination reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (+)-Neomenthyl Tosylate typically involves the reaction of (+)-neomenthol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of the tosyl chloride, resulting in the formation of the tosylate ester and the release of hydrochloric acid .
Industrial Production Methods
Industrial production of tosylates, including this compound, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(+)-Neomenthyl Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): Due to its excellent leaving group properties, this compound readily participates in nucleophilic substitution reactions.
Elimination Reactions: this compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, cyanides, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the nucleophile used. For example, nucleophilic substitution with a halide nucleophile will yield the corresponding alkyl halide, while elimination reactions will produce alkenes .
Aplicaciones Científicas De Investigación
(+)-Neomenthyl Tosylate has several scientific research applications, including:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: In medicinal chemistry, this compound is used to modify the structure of bioactive molecules, enhancing their pharmacological properties.
Material Science: The compound is also employed in the synthesis of polymers and other advanced materials, where it serves as a precursor for functional group transformations.
Mecanismo De Acción
The mechanism of action of (+)-Neomenthyl Tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center. This process is crucial in various synthetic transformations, enabling the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates, mesylates are also excellent leaving groups used in nucleophilic substitution and elimination reactions.
Trifluoromethanesulfonates (Triflates): Triflates are another class of sulfonate esters with even better leaving group properties than tosylates and mesylates.
Uniqueness of (+)-Neomenthyl Tosylate
This compound is unique due to its specific stereochemistry derived from (+)-neomenthol. This stereochemistry can influence the outcome of reactions, particularly in asymmetric synthesis, where the configuration of the starting material can affect the stereochemistry of the final product .
Propiedades
Fórmula molecular |
C17H26O3S |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H26O3S/c1-12(2)16-10-7-14(4)11-17(16)20-21(18,19)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |
Clave InChI |
XVOCEKOSQBFFHW-PVAVHDDUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@H](C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


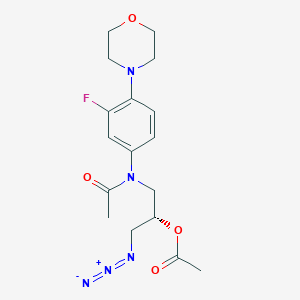
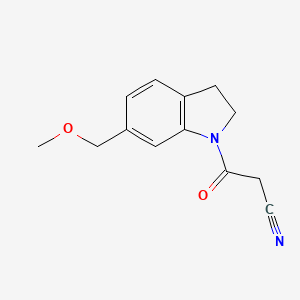
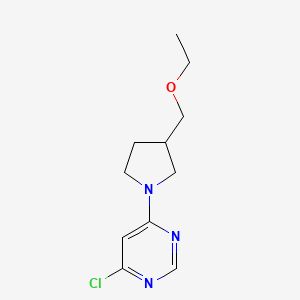


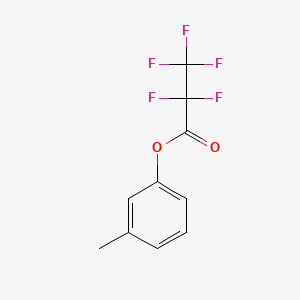
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
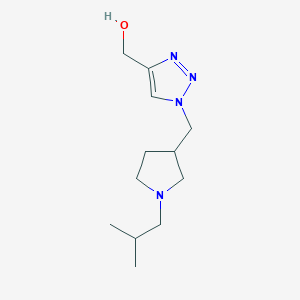
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)




